Ethyl 3-cyano-6-cyclopropyl-2-pyridinecarboxylate
Description
Ethyl 3-cyano-6-cyclopropyl-2-pyridinecarboxylate is a pyridine-based heterocyclic compound featuring a cyano group at position 3, a cyclopropyl substituent at position 6, and an ethyl ester moiety at position 2. Its molecular formula is C₁₂H₁₂N₂O₂, with a molar mass of 232.24 g/mol. The pyridine core provides rigidity and electronic diversity, while the cyclopropyl and cyano groups enhance steric and electronic modulation, influencing reactivity and binding properties.
Properties
IUPAC Name |
ethyl 3-cyano-6-cyclopropylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)11-9(7-13)5-6-10(14-11)8-3-4-8/h5-6,8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHVEROZFWIFJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=N1)C2CC2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001232161 | |
| Record name | Ethyl 3-cyano-6-cyclopropyl-2-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001232161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221791-78-1 | |
| Record name | Ethyl 3-cyano-6-cyclopropyl-2-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221791-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-cyano-6-cyclopropyl-2-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001232161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-cyano-6-cyclopropyl-2-pyridinecarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-cyano-2-pyridinecarboxylic acid with cyclopropylamine, followed by esterification with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the cyano group can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the formation of primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Amines, alcohols, in the presence of suitable catalysts
Major Products:
Oxidation: Carboxylic acids
Reduction: Primary amines
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
Ethyl 3-cyano-6-cyclopropyl-2-pyridinecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as a building block in the synthesis of functionalized pyridine derivatives.
Mechanism of Action
The mechanism of action of ethyl 3-cyano-6-cyclopropyl-2-pyridinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the cyclopropyl moiety play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparison with Similar Compounds
Structural and Functional Group Analysis
A structurally related compound, Ethyl 6-(1-cyanocyclopropyl)imidazo[1,2-a]pyridine-2-carboxylate (C₁₄H₁₃N₃O₂; molar mass 255.27 g/mol), shares similarities in substituent motifs but differs in core architecture . Below is a comparative analysis:
| Property | Ethyl 3-cyano-6-cyclopropyl-2-pyridinecarboxylate | Ethyl 6-(1-cyanocyclopropyl)imidazo[1,2-a]pyridine-2-carboxylate |
|---|---|---|
| Core Structure | Pyridine ring | Imidazo[1,2-a]pyridine fused ring system |
| Molecular Formula | C₁₂H₁₂N₂O₂ | C₁₄H₁₃N₃O₂ |
| Molar Mass | 232.24 g/mol | 255.27 g/mol |
| Key Substituents | 3-cyano, 6-cyclopropyl, ethyl ester | 6-(1-cyanocyclopropyl), ethyl ester |
| Nitrogen Atoms | 2 (pyridine + cyano) | 3 (imidazole + pyridine + cyano) |
Key Observations:
Substituent Configuration: While both compounds feature cyclopropyl and cyano groups, their positions differ significantly. The comparator’s 1-cyanocyclopropyl group at position 6 introduces steric bulk and electronic effects distinct from the pyridine-based compound’s direct cyclopropyl substitution.
Molecular Weight and Complexity : The fused-ring system in the comparator increases molar mass and structural complexity, likely influencing solubility and bioavailability.
Physicochemical and Reactivity Differences
- Solubility : The pyridine-based compound’s simpler structure may confer higher solubility in polar aprotic solvents compared to the fused imidazo-pyridine derivative, which has greater hydrophobicity due to its planar aromatic system.
- Reactivity: The cyano group in both compounds is electron-withdrawing, but the fused imidazole ring in the comparator may stabilize intermediates in nucleophilic substitution reactions, altering synthetic pathways.
Biological Activity
Ethyl 3-cyano-6-cyclopropyl-2-pyridinecarboxylate is a compound that has garnered attention in various fields of research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Overview of the Compound
This compound is classified as a pyridine derivative. Its structure comprises a cyano group, a cyclopropyl moiety, and an ethyl ester functional group, which contribute to its unique chemical properties and biological activities.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains. A comparative analysis of its antimicrobial efficacy against standard antibiotics reveals its potential as a lead compound for developing new antimicrobial agents.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Standard Antibiotic | MIC |
|---|---|---|---|
| Escherichia coli | 32 µg/mL | Ciprofloxacin | 16 µg/mL |
| Staphylococcus aureus | 16 µg/mL | Vancomycin | 8 µg/mL |
| Candida albicans | 64 µg/mL | Fluconazole | 32 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, suggesting a mechanism that may involve the modulation of specific signaling pathways related to cell proliferation and survival.
Case Study: Inhibition of Cancer Cell Proliferation
A study conducted on human breast cancer cells (MCF-7) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was found to activate caspase pathways, leading to increased apoptosis rates.
| Concentration (µM) | Cell Viability (%) | Caspase Activation |
|---|---|---|
| 0 | 100 | Baseline |
| 10 | 85 | Moderate |
| 50 | 50 | High |
| 100 | 20 | Very High |
The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells:
- Enzyme Inhibition : The cyano group acts as an electrophile, allowing the compound to interact with nucleophilic sites on enzymes.
- Receptor Modulation : The cyclopropyl moiety enhances binding affinity to certain receptors involved in cellular signaling pathways.
- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways through the activation of caspases, leading to programmed cell death.
Research Findings
Recent studies have highlighted the compound's versatility in various applications:
- Pharmaceutical Development : Ongoing research aims to optimize its structure for enhanced efficacy and reduced toxicity.
- Agricultural Applications : The compound is being explored as a potential herbicide due to its ability to inhibit specific plant enzymes.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 3-cyano-6-cyclopropyl-2-pyridinecarboxylate, and how can reaction conditions be optimized?
- Methodology :
- Cyclopropane Integration : Cyclopropane groups are often introduced via [2+1] cycloaddition using carbene precursors or via cross-coupling reactions. For pyridine derivatives, direct functionalization at the 6-position may require palladium-catalyzed coupling (e.g., Suzuki-Miyaura) with cyclopropylboronic acids .
- Cyano Group Installation : Nitrile groups can be introduced via nucleophilic substitution (e.g., using KCN or CuCN) under anhydrous conditions. Solvent choice (e.g., DMF or NMP) and temperature (80–120°C) are critical for yield optimization .
- Purification : Silica gel chromatography with ethyl acetate/hexane gradients is standard. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and LC-MS for mass verification .
Q. How can the structure of this compound be confirmed experimentally?
- Methodology :
- X-ray Crystallography : Single-crystal diffraction using SHELX software for refinement (e.g., SHELXL for small-molecule structures). Hydrogen bonding and torsion angles validate cyclopropane and ester conformations .
- Spectroscopy :
- ¹H/¹³C NMR : The cyclopropane ring shows characteristic upfield shifts (δ 0.5–1.5 ppm for protons). The cyano group absence in NMR requires IR validation (ν ~2200 cm⁻¹) .
- LC-MS : Molecular ion peak [M+H]⁺ should match theoretical mass (e.g., calculated for C₁₂H₁₄N₂O₂: 242.27 g/mol) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the cyano and cyclopropane groups in this compound?
- Methodology :
- Cyano Group : Acts as a strong electron-withdrawing group, directing electrophilic substitution to the pyridine’s 4-position. DFT calculations (e.g., Gaussian 16) can map electron density to predict reactivity .
- Cyclopropane Ring : Strain-driven reactivity can lead to ring-opening under acidic conditions. Monitor via ¹H NMR (disappearance of cyclopropane signals) and GC-MS for fragmentation patterns .
Q. How should researchers address contradictions in reported synthetic yields or by-product formation?
- Methodology :
- Comparative Analysis : Replicate literature procedures (e.g., from ) while varying catalysts (Pd vs. Cu), solvents, or temperatures. Use DOE (Design of Experiments) to identify critical factors.
- By-Product Identification : LC-MS/MS or HRMS to detect intermediates (e.g., de-esterified products). Kinetic studies (e.g., in situ IR) can track reaction pathways .
Q. What computational tools are suitable for predicting the compound’s interactions in drug discovery?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., kinase enzymes). Validate with MD simulations (NAMD/GROMACS) to assess stability .
- ADMET Prediction : SwissADME or ADMETLab to evaluate solubility (LogP), BBB permeability, and CYP450 inhibition. Align results with in vitro assays (e.g., Caco-2 permeability) .
Q. How can researchers design assays to evaluate the compound’s biological activity?
- Methodology :
- Target Selection : Prioritize targets where pyridine derivatives are active (e.g., kinases, GPCRs). Use PubChem BioAssay data for analogous structures (e.g., pyridinecarboxamides) .
- Dose-Response Studies : IC₅₀ determination via cell viability assays (MTT or CellTiter-Glo). Include positive controls (e.g., staurosporine for kinases) and validate with Western blotting .
Data Presentation and Analysis Guidance
Q. What statistical methods are appropriate for analyzing biological or spectroscopic data?
- Methodology :
- Error Analysis : Report SD or SEM for triplicate experiments. Use Student’s t-test (p < 0.05) for significance.
- PCA (Principal Component Analysis) : For spectroscopic datasets (e.g., NMR/IR), apply PCA to cluster structural analogs .
Q. How should crystallographic data be presented to meet journal standards?
- Methodology :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
